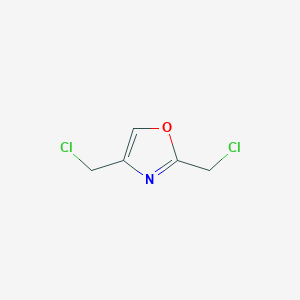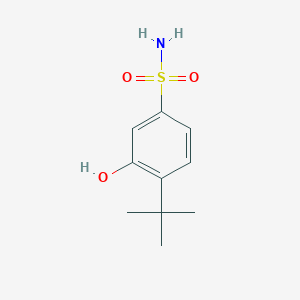
2-(2,5-Difluoro-benzyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzyl chloride and ®-piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 2,5-difluorobenzyl chloride is reacted with ®-piperazine under controlled temperature and pressure conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch or continuous mode.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Nucleophiles: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets.
Medicine: It could be explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound may find applications in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE involves its interaction with molecular targets such as receptors or enzymes. The difluorobenzyl group may enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2,4-DIFLUORO-BENZYL)-PIPERAZINE: Similar structure with different fluorine substitution pattern.
®-2-(3,5-DIFLUORO-BENZYL)-PIPERAZINE: Another isomer with fluorine atoms at different positions.
®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE: Chlorine atoms instead of fluorine atoms.
Uniqueness
®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H14F2N2 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-[(2,5-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14F2N2/c12-9-1-2-11(13)8(5-9)6-10-7-14-3-4-15-10/h1-2,5,10,14-15H,3-4,6-7H2 |
Clave InChI |
KMILWZSOMDFKSW-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)CC2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)



